Cholesteryl isoamyl ether

Overview

Description

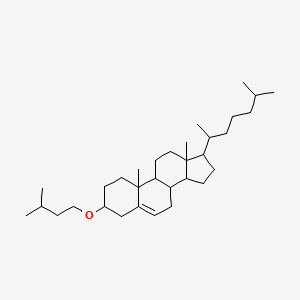

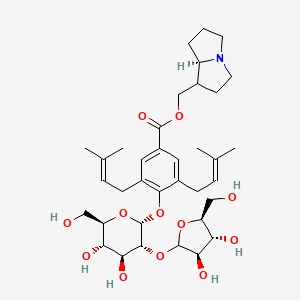

Cholesteryl isoamyl ether is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by the synonym O-Isopentyl-cholesterol .

Molecular Structure Analysis

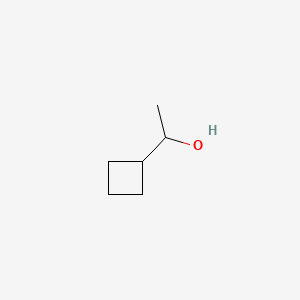

The molecular weight of Cholesteryl isoamyl ether is 456.79 and its formula is C32H56O . The SMILES representation of its structure is C[C@@]12[C@@]3(C@(CC3)C@@C)C)(CC4)H)H)(CC=C1CC@@HC)CC2)H .

Physical And Chemical Properties Analysis

Cholesteryl isoamyl ether has a molecular weight of 456.79 and its formula is C32H56O . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Drug Delivery Systems

Cholesteryl isoamyl ether can be utilized in the development of drug delivery systems . Its ability to form liposomes, which are spherical vesicles, makes it an excellent carrier for transporting drugs to specific parts of the body. These liposomes can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and ensuring targeted delivery .

Liquid Crystals

In the field of liquid crystals , cholesteryl isoamyl ether contributes to the formation of thermotropic liquid crystals, which are responsive to temperature changes. These materials have potential applications in displays, sensors, and other devices that require the manipulation of light .

Bioimaging

For bioimaging purposes, cholesteryl isoamyl ether can be used to create contrast agents. These agents enhance the visibility of biological tissues or structures in imaging techniques such as MRI, providing clearer and more detailed images .

Anticancer Research

In anticancer research , cholesteryl isoamyl ether derivatives can be synthesized to interact with cancer cell membranes. This interaction can induce cell death or prevent the proliferation of cancer cells, making it a valuable tool in the study of potential cancer treatments .

Antimicrobial Agents

Cholesteryl isoamyl ether has shown promise as an antimicrobial agent . Its ability to integrate into microbial membranes can disrupt their integrity, leading to the death of the microorganisms. This property is particularly useful in the development of new antibiotics .

Antioxidant Properties

The compound’s antioxidant properties are being explored for their potential to protect cells from oxidative stress. Oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects, making cholesteryl isoamyl ether a candidate for further research in this area .

Mechanism of Action

Target of Action

The primary target of Cholesteryl isoamyl ether is Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

Cholesteryl isoamyl ether interacts with CETP, which regulates plasma cholesterol levels by transferring cholesteryl esters (CEs) among lipoproteins . The interaction of Cholesteryl isoamyl ether with CETP can modulate the transfer of CEs, thereby influencing lipoprotein cholesterol levels .

Biochemical Pathways

The action of Cholesteryl isoamyl ether affects the cholesterol homeostasis pathway . This pathway involves the regulation of cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and excretion . By interacting with CETP, Cholesteryl isoamyl ether can influence these processes, thereby modulating cholesterol homeostasis .

Pharmacokinetics

The compound’s interaction with cetp suggests that it may influence the plasma levels of low-density lipoprotein cholesterol (ldl-c) and high-density lipoprotein cholesterol (hdl-c) .

Result of Action

The interaction of Cholesteryl isoamyl ether with CETP can lead to changes in plasma cholesterol levels . Specifically, it can lower LDL-C levels and increase HDL-C levels . These changes can influence the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

Future Directions

Research on Cholesteryl isoamyl ether and related compounds is ongoing. Insights into the structural-based interactions of such compounds can unravel their inhibition machinery, which can guide the design of more effective inhibitors that combat atherosclerotic cardiovascular disease . Furthermore, the development of new therapies based on pharmacologic enhancement of HDL metabolism, which can be modulated by cholesteryl ester transfer protein (CETP) activity and its inhibition, has proven challenging but remains an area of active research .

properties

IUPAC Name |

10,13-dimethyl-3-(3-methylbutoxy)-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H56O/c1-22(2)9-8-10-24(5)28-13-14-29-27-12-11-25-21-26(33-20-17-23(3)4)15-18-31(25,6)30(27)16-19-32(28,29)7/h11,22-24,26-30H,8-10,12-21H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAJYEZUWQRKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H56O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50306145 | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74996-30-8 | |

| Record name | NSC174258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl isoamyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50306145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

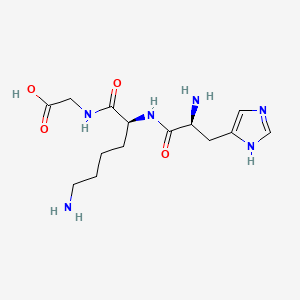

![N-[(Benzyloxy)carbonyl]histidylleucine](/img/structure/B1607000.png)